N-(Phosphonacetyl)-L-Aspartate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(phosphonacetyl)-L-aspartate involves the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions . The process typically includes the formation of an intermediate ester, followed by hydrolysis to yield the final product .
Industrial Production Methods: Large-scale production methods for this compound include the preparation of its dibenzyl ester, disodium salt, and the cyclohexylamine salt of dibenzyl this compound . These methods ensure the compound’s stability and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-(phosphonacetyl)-L-aspartate primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-(phosphonacetyl)-L-aspartate is used as a model compound to study enzyme inhibition and transition-state analogues . Its unique structure allows researchers to investigate the mechanisms of enzyme catalysis and inhibition .
Biology: In biological research, this compound is utilized to study the effects of pyrimidine biosynthesis inhibition on cellular processes . It has been shown to affect cell growth and proliferation by disrupting nucleotide synthesis .
Medicine: In medicine, this compound has been explored as a potential anticancer agent . Clinical trials have investigated its efficacy in combination with other drugs to enhance its cytotoxic effects on cancer cells .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
N-(phosphonacetyl)-L-aspartate exerts its effects by inhibiting aspartate carbamoyltransferase, an enzyme involved in the de novo synthesis of pyrimidines . By blocking this enzyme, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This inhibition leads to reduced cell proliferation and can induce cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
- N-(phosphonacetyl)-L-glutamate
- N-(phosphonacetyl)-L-serine
- N-(phosphonacetyl)-L-tyrosine
Uniqueness: N-(phosphonacetyl)-L-aspartate is unique due to its specific inhibition of aspartate carbamoyltransferase and its ability to mimic the transition-state intermediate of the enzyme . This specificity makes it a valuable tool in studying enzyme mechanisms and developing targeted therapies .
Properties
Molecular Formula |
C6H7NO8P-3 |
---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate |
InChI |
InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/p-3/t3-/m0/s1 |
InChI Key |
ZZKNRXZVGOYGJT-VKHMYHEASA-K |
Isomeric SMILES |
C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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